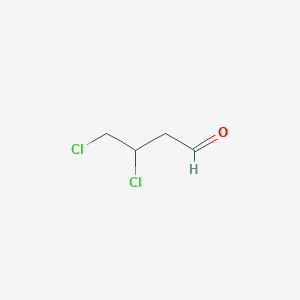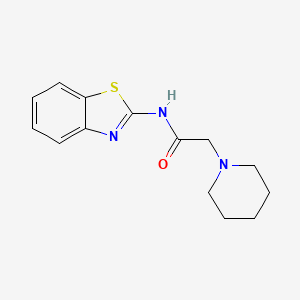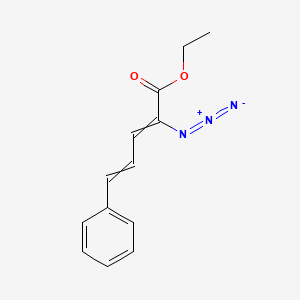
1-Dodecylpiperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecylpiperazine-2,3-dione is a heterocyclic organic compound featuring a piperazine ring substituted with a dodecyl chain and two keto groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecylpiperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of ethylenediamine with diethyl oxalate, followed by reductive alkylation with dodecyl bromide . The reaction conditions typically involve the use of a base such as sodium cyanoborohydride and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Dodecylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
1-Dodecylpiperazine-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in drug design, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty polymers and surfactants.
作用機序
The mechanism of action of 1-Dodecylpiperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include modulation of ion channels, inhibition of enzyme activity, or disruption of microbial cell membranes. Detailed studies on its binding affinity and interaction kinetics provide insights into its biological activity.
類似化合物との比較
1,4-Dodecylpiperazine-2,3-dione: Similar structure but with different substitution patterns.
1-Dodecylpiperazine: Lacks the keto groups, leading to different chemical reactivity and biological activity.
1-Dodecyl-4-methylpiperazine-2,3-dione: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-Dodecylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
65639-07-8 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
1-dodecylpiperazine-2,3-dione |
InChI |
InChI=1S/C16H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-17-15(19)16(18)20/h2-14H2,1H3,(H,17,19) |
InChIキー |
RPGOGPZKCRSGEX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCNC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)


![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)









